Pentamidine isethionate

Vue d'ensemble

Description

Pentamidine Isethionate is an antibiotic used to prevent and treat serious infections such as Pneumocystis pneumonia (PCP), often seen in people with acquired immunodeficiency syndrome (AIDS) . It is also an antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections .

Molecular Structure Analysis

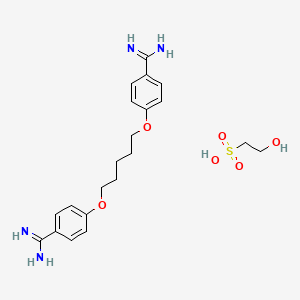

Pentamidine Isethionate has a molecular formula of CH2[CH2CH2OC6H4C(=NH)NH2]2·2HOCH2CH2SO3H . Its molecular weight is 592.68 .Physical And Chemical Properties Analysis

Pentamidine Isethionate is a crystalline compound that can exist in at least four crystalline forms . It has a molecular weight of 592.68 .Applications De Recherche Scientifique

Antiprotozoal Applications

Pentamidine isethionate is primarily recognized for its antiprotozoal activity . It’s used to treat diseases like African trypanosomiasis (sleeping sickness), leishmaniasis , and babesiosis . The compound interferes with the protozoan’s nuclear metabolism, inhibiting DNA, RNA, phospholipid, and protein synthesis, which are crucial for the survival of these pathogens .

Antifungal Uses

In the realm of antifungal treatment, pentamidine isethionate is indicated for the prevention and treatment of Pneumocystis jiroveci pneumonia (PJP) , particularly in high-risk, HIV-infected patients . Its mechanism involves disruption of microbial nuclear metabolism, which is vital for the survival of the fungus.

Impact on Coagulation and Fibrinolysis

Recent studies have explored pentamidine isethionate’s effects on blood coagulation and fibrinolysis . It has been found to inhibit factor Xa and plasmin, which play significant roles in the coagulation pathway and clot breakdown, respectively . This could have implications for managing conditions associated with abnormal clotting and bleeding.

Nanotechnological Drug Delivery

Advancements in nanotechnology have led to the development of nanocarriers for pentamidine delivery. These carriers aim to increase drug solubility, modify pharmacokinetics, and reduce toxicity. For instance, lipid-polymer hybrid nanoparticles have been designed for targeted delivery of pentamidine towards cells overexpressing the CD44 receptor .

Clinical Trials and Systematic Reviews

Pentamidine isethionate has been the subject of numerous clinical trials, particularly for the treatment of tegumentary and visceral leishmaniasis . Systematic reviews suggest that it has a comparable cure rate to first-line anti-leishmanial drugs and may serve as an alternative when first-line treatments fail or are not tolerated .

Pharmacological Research

In pharmacological research, pentamidine isethionate’s mechanism of action and toxicity profile are of significant interest. Studies have focused on its pharmacokinetics and the management of side effects such as hypoglycemia and nephrotoxicity, which are crucial for improving therapeutic outcomes .

Mécanisme D'action

Target of Action

Pentamidine isethionate is an antiprotozoal and antifungal agent . It is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Mode of Action

It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of dna, rna, phospholipids, and proteins . This interference disrupts the normal functioning of the microorganism, leading to its death .

Biochemical Pathways

Pentamidine isethionate is believed to interfere with the synthesis of DNA, RNA, phospholipids, and proteins, which are crucial components of microbial nuclear metabolism . By inhibiting these biochemical pathways, pentamidine disrupts the normal functioning of the microorganism, leading to its death .

Pharmacokinetics

Pentamidine isethionate is well absorbed when administered intramuscularly (IM) or intravenously (IV) . The drug binds to tissues and plasma proteins, with high concentrations found in the liver, kidney, adrenals, spleen, lungs, and pancreas . The elimination half-life of pentamidine isethionate ranges from 6.4 to 9.4 hours . The drug is excreted in urine, and patients continue to excrete decreasing amounts of pentamidine in urine up to 6 to 8 weeks after cessation of the treatment .

Result of Action

The primary result of pentamidine isethionate’s action is the death of the microorganism causing the infection. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, pentamidine disrupts the normal functioning of the microorganism, leading to its death . This results in the treatment of infections such as Pneumocystis pneumonia in patients infected with HIV .

Action Environment

The action of pentamidine isethionate can be influenced by various environmental factors. For instance, the drug’s absorption and distribution can be affected by the patient’s renal function . Higher plasma concentrations of pentamidine are encountered in patients with an elevated blood urea nitrogen . Furthermore, the drug’s action can be influenced by the patient’s immune status, as pentamidine is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Safety and Hazards

Pentamidine Isethionate is considered hazardous. It can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It should be used with caution in patients with hypertension, hypotension, ventricular tachycardia, hypoglycemia, hyperglycemia, hypocalcemia, pancreatitis .

Propriétés

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2.2C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;2*3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVNFKZSMZGRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2.2C2H6O4S, C23H36N4O10S2 | |

| Record name | PENTAMIDINE ISETHIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023796 | |

| Record name | Pentamidine isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992) | |

| Record name | PENTAMIDINE ISETHIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Water > 30 (mg/mL), Acetate buffer, pH 4 ~2.5 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl ~2.5 (mg/mL), 0.1 NaOH < 1 (mg/mL), Ethanol (95 %) ~1.25 (mg/mL), Methanol ~1.25 (mg/mL), Butanol < 1 (mg/mL), Dimethyl acetamide ~15 (mg/mL), Dimethyl sulfoxide ~15 (mg/mL), Acetonitrile < 1 (mg/mL), Ethyl acetate < 1 (mg/mL), Chloroform < 1 (mg/mL), Toluene < 1 (mg/mL) | |

| Record name | PENTAMIDINE ISETHIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAMIDINE ISETHIONATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/620107%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Pentamidine isethionate | |

CAS RN |

140-64-7 | |

| Record name | PENTAMIDINE ISETHIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentamidine isethionate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamidine isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAMIDINE ISETHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2P3K60DA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

370 to 378 °F (NTP, 1992) | |

| Record name | PENTAMIDINE ISETHIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

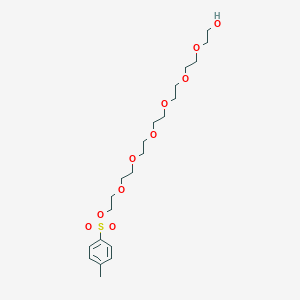

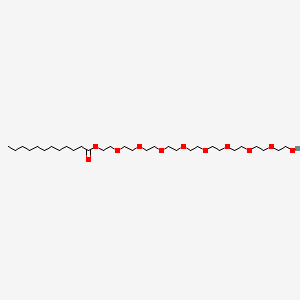

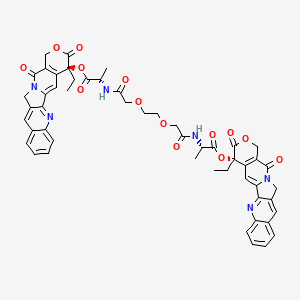

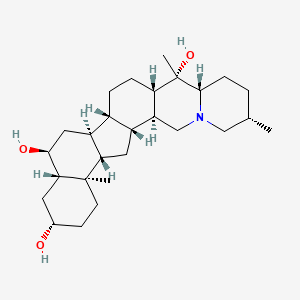

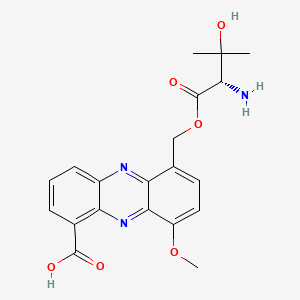

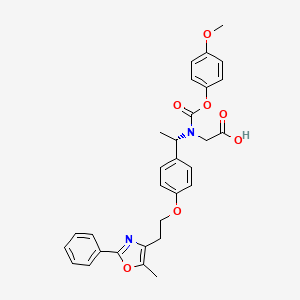

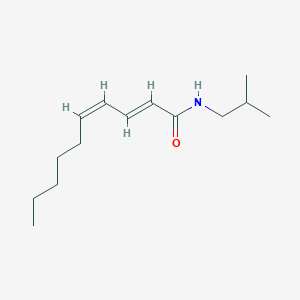

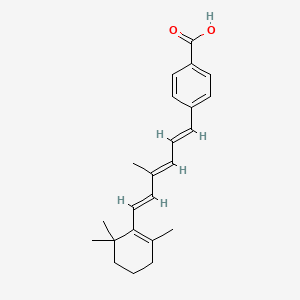

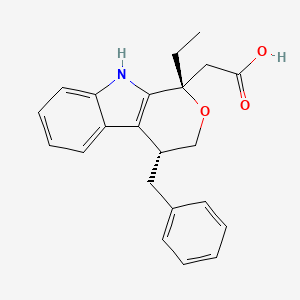

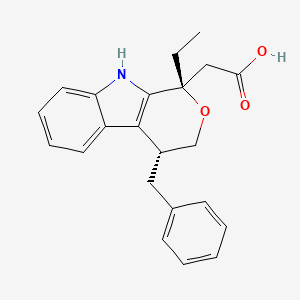

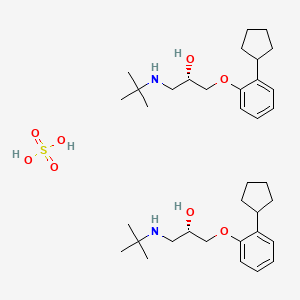

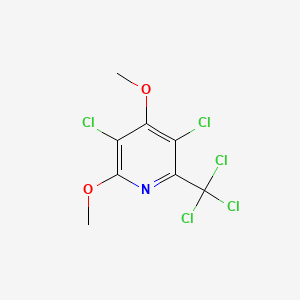

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.